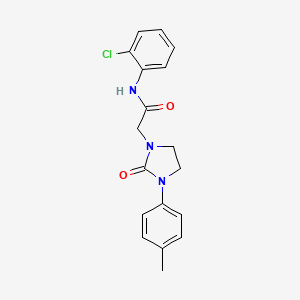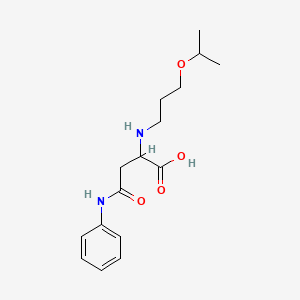
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(phenylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isopropoxypropyl group might be introduced through a reaction with isopropanol, while the amino and carboxylic acid groups might be introduced through reactions with ammonia and carbon dioxide, respectively .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino and carboxylic acid groups could participate in acid-base reactions, while the ketone group could undergo addition reactions .Aplicaciones Científicas De Investigación
Pharmacological Effects of Phenolic Acids
Phenolic acids, including structures similar to the one , have demonstrated a wide range of biological and pharmacological effects. Chlorogenic Acid (CGA), for example, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulatory activities. CGA also modulates lipid metabolism and glucose in metabolic disorders, showcasing potential therapeutic roles in diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Anticancer Activities of Cinnamic Acid Derivatives
Cinnamic acid derivatives, which share a phenylpropanoid structure similar to the compound , have been investigated for their anticancer properties. These compounds have demonstrated promising activities against various cancer cell lines, indicating potential applications in cancer treatment and drug synthesis (De, Baltas, & Bedos-Belval, 2011).
Bioactivity of Hydroxycinnamic Acids
Hydroxycinnamic acids, including caffeic acid and its derivatives, possess significant antioxidant, anti-inflammatory, and antimicrobial activities, making them relevant for various therapeutic and cosmetic applications. Their bioactivity suggests potential use in formulations aimed at skin protection, anti-aging, and treatment of inflammatory conditions (Taofiq et al., 2017).
Applications in Drug Synthesis
Levulinic acid (LEV), a compound with functional groups similar to those in the compound of interest, is utilized in drug synthesis, highlighting the potential of such structures in the pharmaceutical industry. LEV derivatives are explored for cancer treatment, medical materials, and as intermediates or linkers in pharmaceutical formulations, offering a template for the utility of similar compounds in drug development (Zhang et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
4-anilino-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-12(2)22-10-6-9-17-14(16(20)21)11-15(19)18-13-7-4-3-5-8-13/h3-5,7-8,12,14,17H,6,9-11H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLPGWPPEZDHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

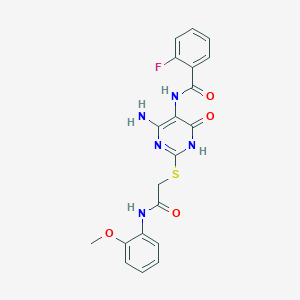
![5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2454172.png)
![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)
![2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2454174.png)
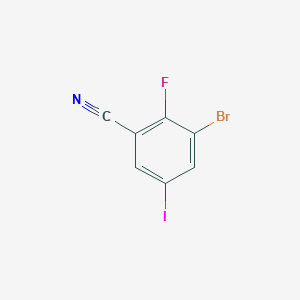
![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454178.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2454179.png)
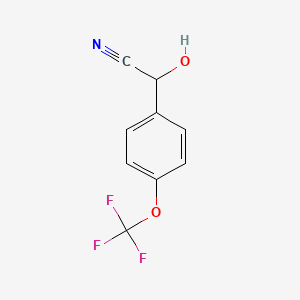
![3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2454184.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2454186.png)
![N~4~-(4-methoxyphenyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)

![2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2454191.png)
